4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide
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Overview
Description
4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide is a chemical compound with the molecular formula C₁₆H₁₆ClNO₃ and a molecular weight of 305.76 g/mol . This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and tyrosinol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the chloro group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzoyl)-tyrosinol
- Benzamide, 4-chloro-N-[2-hydroxy-1-(4-hydroxyphenyl)methyl]ethyl
- N-(Chlor-4-benzoyl)-tyrosinol
Uniqueness
4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it a valuable molecule for various applications .
Properties
CAS No. |
60142-64-5 |
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Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
4-chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide |
InChI |
InChI=1S/C16H16ClNO3/c17-13-5-3-12(4-6-13)16(21)18-14(10-19)9-11-1-7-15(20)8-2-11/h1-8,14,19-20H,9-10H2,(H,18,21) |
InChI Key |
GMECSSHKWVHDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)NC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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